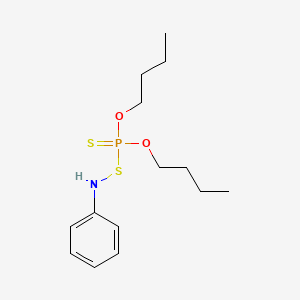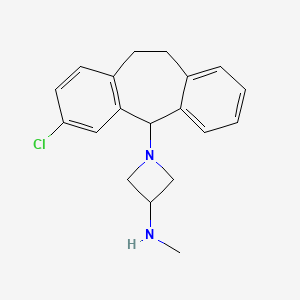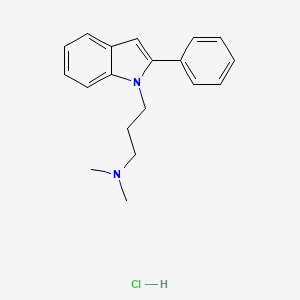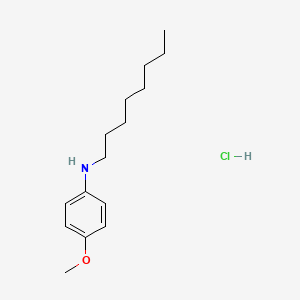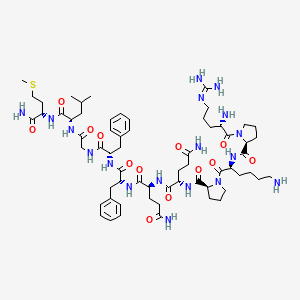
1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione is a heterocyclic compound containing a six-membered ring with four nitrogen atoms. This compound is part of the tetrazine family, known for their unique chemical properties and applications in various fields, including pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl hydrazinecarboxylate with substituted benzaldehydes in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like methanol or benzene at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products: The major products formed from these reactions include various substituted tetrazine derivatives, which can have different functional groups attached to the nitrogen atoms in the ring .
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism by which 1,4-dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione exerts its effects involves interactions with various molecular targets. The nitrogen atoms in the ring can form coordination complexes with metal ions, influencing the compound’s reactivity and stability. Additionally, the compound can participate in electron transfer reactions, which are crucial for its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetrazine: Another member of the tetrazine family, known for its use in Diels-Alder reactions.
1,4-Dihydropyrazine: A related compound with similar electronic properties but different reactivity.
1,4-Dihydro-1,2,4,5-tetrazine: A close relative with different substituents on the nitrogen atoms.
Uniqueness: 1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
67741-64-4 |
|---|---|
Molekularformel |
C4H6N4O2 |
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
1,4-dimethyltetrazine-5,6-dione |
InChI |
InChI=1S/C4H6N4O2/c1-7-3(9)4(10)8(2)6-5-7/h1-2H3 |
InChI-Schlüssel |
JOHWHRGIECRSRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=O)N(N=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


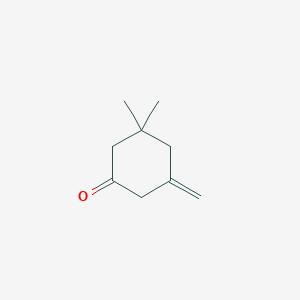
![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)

![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)
![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
